An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly sought after in drug discovery and agrochemical development. Among these, molecules bearing the trifluoromethyl (CF₃) group are of particular interest. This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol, a molecule featuring a pyridine core substituted with two trifluoromethyl groups. This structural motif suggests potential for novel biological activity, drawing from the established significance of both pyridine and trifluoromethyl moieties in bioactive compounds.[1] This document will detail the logical synthesis, predicted physicochemical and spectroscopic properties, and potential applications of this compound, offering a foundational resource for researchers exploring its utility.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. While extensive experimental data for 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is not widely published, its key properties can be reliably predicted based on its structure.
| Property | Value | Source |
| CAS Number | 1092353-05-3 | Pharos |
| Molecular Formula | C₈H₅F₆NO | BLDpharm[2] |
| Molecular Weight | 245.12 g/mol | BLDpharm[2] |
| Appearance | Predicted: Solid | N/A |
| Solubility | Predicted: Soluble in common organic solvents | N/A |
The structure of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is characterized by a central pyridine ring, a trifluoromethyl group at the 6-position, and a 2,2,2-trifluoroethanol substituent at the 3-position. The high electronegativity of the six fluorine atoms is expected to significantly influence the electron distribution within the pyridine ring and the properties of the hydroxyl group.
Caption: Chemical structure of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol.
Synthesis Pathway
A logical and efficient synthesis of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol can be designed as a multi-step process, commencing from commercially available precursors. The overall strategy involves the formation of the key intermediate, 6-(trifluoromethyl)nicotinaldehyde, followed by a nucleophilic trifluoromethylation reaction.
Caption: Proposed multi-step synthesis pathway.
Step 1: Synthesis of (6-(Trifluoromethyl)pyridin-3-yl)methanol
The synthesis commences with the reduction of 6-(trifluoromethyl)nicotinic acid. This transformation can be efficiently achieved using standard reducing agents.
Protocol:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
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Cool the suspension to 0 °C using an ice bath.
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Dissolve 6-(trifluoromethyl)nicotinic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
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Filter the resulting precipitate and wash it thoroughly with THF.
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Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (6-(trifluoromethyl)pyridin-3-yl)methanol.[1][3]
Step 2: Synthesis of 6-(Trifluoromethyl)nicotinaldehyde
The precursor alcohol is then oxidized to the corresponding aldehyde. Manganese dioxide is a mild and effective reagent for this conversion.
Protocol:
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Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (from Step 1) in dichloromethane (DCM) in a round-bottom flask.[4]
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Add activated manganese dioxide (MnO₂) to the solution.[4]
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Stir the suspension vigorously at room temperature for 24-48 hours.[4]
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Monitor the reaction by TLC until the starting material is consumed.[4]
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Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts, washing the filter cake with additional DCM.[4]
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Combine the filtrates and concentrate under reduced pressure to afford 6-(trifluoromethyl)nicotinaldehyde as a solid. This intermediate is commercially available (CAS 386704-12-7).[3][4][5]
Step 3: Synthesis of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol
The final step involves the nucleophilic trifluoromethylation of the aldehyde using (trifluoromethyl)trimethylsilane (TMSCF₃) as the trifluoromethyl source, catalyzed by a fluoride ion source such as tetrabutylammonium fluoride (TBAF).
Protocol (Representative):
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In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-(trifluoromethyl)nicotinaldehyde (from Step 2) in anhydrous THF.
-
Add (trifluoromethyl)trimethylsilane (TMSCF₃) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
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Add a catalytic amount of tetrabutylammonium fluoride (TBAF, typically as a 1 M solution in THF) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the formation of the silyl ether intermediate by TLC.
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Upon completion, quench the reaction with an aqueous solution of hydrochloric acid (1 M) and stir for 1-2 hours to deprotect the silyl ether.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a quartet for the methine proton (CH-OH) due to coupling with the adjacent CF₃ group, and a broad singlet for the hydroxyl proton.
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¹³C NMR: The carbon NMR will display signals for the pyridine ring carbons, with the carbons attached to the trifluoromethyl groups showing characteristic quartet splitting due to C-F coupling. Signals for the two trifluoromethyl carbons and the methine carbon will also be present.
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¹⁹F NMR: The fluorine NMR should reveal two distinct signals, one for each of the trifluoromethyl groups, likely as singlets.
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IR Spectroscopy: The infrared spectrum is predicted to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 245.12. Fragmentation patterns would likely involve the loss of a trifluoromethyl group and other characteristic cleavages.
Potential Applications and Biological Activity
The combination of a pyridine scaffold with two trifluoromethyl groups suggests that 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol could be a valuable building block for novel therapeutic agents and agrochemicals. Trifluoromethylated pyridine derivatives are known to exhibit a wide range of biological activities.[1]
-
Agrochemicals: Many commercial pesticides, including insecticides, herbicides, and fungicides, contain the trifluoromethylpyridine motif.[1][6] The presence of this core structure in the target molecule suggests its potential for development in crop protection.
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Pharmaceuticals: Pyridine derivatives are prevalent in pharmaceuticals, and the introduction of trifluoromethyl groups can enhance drug-like properties. For instance, related structures have been investigated for their potential as kinase inhibitors and for the treatment of neuroprotective disorders.[1]
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Medicinal Chemistry: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group provides a reactive handle for further functionalization, allowing for the generation of libraries of related compounds for screening against various biological targets.
Given the structural similarities to known bioactive molecules, it is plausible that 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol or its derivatives could exhibit insecticidal, herbicidal, fungicidal, or other valuable pharmacological properties. Further research and biological screening are warranted to explore these possibilities.
Conclusion
2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is a fluorinated heterocyclic compound with significant potential as a building block in medicinal and agricultural chemistry. This guide has outlined a logical and feasible synthetic pathway, predicted its key physicochemical and spectroscopic characteristics, and highlighted its potential applications based on the known bioactivity of related structures. While further experimental validation is required, the information presented here provides a solid foundation for researchers to embark on the synthesis, characterization, and exploration of the biological properties of this promising molecule.
References
-
Ishikawa, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 348–361. Available at: [Link]
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Pharos. Highly Fluorinated Substances. Available at: [Link]
-
Guo, S. X., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(62), 37865–37873. Available at: [Link]
Sources
- 1. 6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL | 386704-04-7 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 6-(Trifluoromethyl)pyridine-3-methanol | CymitQuimica [cymitquimica.com]
- 4. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-(Trifluoromethyl)pyridine-3-yl Methanol | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 6. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
